2-chloro-1-(1,4-dioxan-2-yl)ethan-1-one
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Overview
Description
2-chloro-1-(1,4-dioxan-2-yl)ethan-1-one is a chemical compound with the molecular formula C6H9ClO3 and a molecular weight of 164.59 g/mol . It is characterized by the presence of a chloro group and a dioxane ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(1,4-dioxan-2-yl)ethan-1-one typically involves the reaction of 1,4-dioxane with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(1,4-dioxan-2-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Substituted dioxane derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
2-chloro-1-(1,4-dioxan-2-yl)ethan-1-one is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-1-(1,4-dioxan-2-yl)ethan-1-one involves its interaction with nucleophilic sites in biological molecules. The chloro group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as amino acids in proteins. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Used in chemoproteomic studies.
2-chloro-1-(1-chlorocyclopropyl)ethan-1-one: An intermediate in the synthesis of fungicides.
Uniqueness
2-chloro-1-(1,4-dioxan-2-yl)ethan-1-one is unique due to its dioxane ring, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
Properties
CAS No. |
1536142-58-1 |
---|---|
Molecular Formula |
C6H9ClO3 |
Molecular Weight |
164.6 |
Purity |
95 |
Origin of Product |
United States |
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